molecular formula C9H12O3 B1615560 Ethyl 2,4-dimethyl-3-furoate CAS No. 6148-33-0

Ethyl 2,4-dimethyl-3-furoate

Cat. No. B1615560
M. Wt: 168.19 g/mol
InChI Key: UKPBLUSMWYHMCH-UHFFFAOYSA-N
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Patent
US04216312

Procedure details

2,4-Dimethyl-3-carbethoxyfuran (42.8 g.) prepared in accordance with J. Amer. Chem. Soc., v. 73, 356 (1951) was dissolved in ether (100 ml.) and added slowly to a cooled (0°) slurry of lithium aluminum hydride (10 g.) in ether (200 ml.) and the mixture was then stirred at room temperature for 18 hours. After this time, the mixture was cooled in an ice bath and quenched with an aqueous solution of sodium sulfate (60 ml.; saturated) followed by the addition of solid magnesium sulfate. The solids were filtered off, washed well with additional ether and the combined ether extract was concentrated to yield 2,4-dimethyl-3-hydroxymethylfuran. Distillation gave pure 2,4-dimethyl-3-hydroxymethylfuran (21.1 g.) bp 63°-65° at 2 mm Hg.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH3:12])[C:6]=1[C:7](OCC)=[O:8].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([CH3:12])[C:6]=1[CH2:7][OH:8] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
42.8 g
Type
reactant
Smiles
CC=1OC=C(C1C(=O)OCC)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly to
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched with an aqueous solution of sodium sulfate (60 ml.; saturated)
ADDITION
Type
ADDITION
Details
followed by the addition of solid magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed well with additional ether
EXTRACTION
Type
EXTRACTION
Details
the combined ether extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1OC=C(C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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